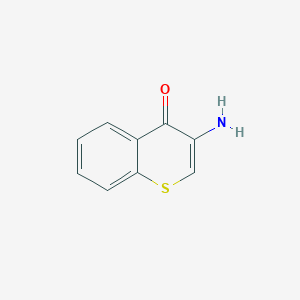

3-Amino-4H-thiochromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEWVQCUWPFPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CS2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most widely reported method involves the cyclization of 4-methyl-2-oxo-2H-benzopyran-3-carbonitrile (1) with elemental sulfur in the presence of ammonia. This one-pot reaction proceeds via nucleophilic thiolation and intramolecular cyclization to yield the target compound.

Reaction Conditions

Mechanistic Insights

-

Thiolation : Sulfur reacts with ammonia to generate polysulfide intermediates (e.g., ), which nucleophilically attack the nitrile carbon of the substrate.

-

Cyclization : The thiolated intermediate undergoes intramolecular cyclization, facilitated by the electron-withdrawing carbonyl group, forming the thieno[3,4-c]chromen-4-one core.

-

Amination : Residual ammonia acts as a nitrogen source, introducing the amino group at the 3-position.

Characterization Data

-

IR (KBr) : 3449 cm⁻¹ (N–H stretch), 1687 cm⁻¹ (C=O stretch), 1603 cm⁻¹ (C=C aromatic).

-

¹H NMR (DMSO-d₆) : δ 7.87 (dd, J = 8.0 Hz, 1H), 7.78 (br s, 2H, NH₂), 7.36–7.17 (m, 3H), 6.89 (s, 1H, thiophene-H).

-

¹³C NMR (DMSO-d₆) : δ 166.7 (C=O), 158.9 (C-2), 151.0 (C-4a), 130.9–97.5 (aromatic carbons).

Alternative Pathways for Structural Analogues

Limitations

-

Requires pre-functionalized aryl diazonium salts.

Industrial Scalability and Optimization

Solvent and Catalyst Screening

Chemical Reactions Analysis

Types of Reactions

3-Amino-4H-thiochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The reactivity of thiochromones is generally lower than that of chromones due to the greater aromaticity of the thiopyrone ring .

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using standard reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4H-thiochromen-4-one 1,1-dioxide derivatives .

Scientific Research Applications

3-Amino-4H-thiochromen-4-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of various sulfur-containing heterocycles.

Biology: Thiochromones exhibit promising biological activities, including antileishmanial and antimicrobial properties

Industry: Thiochromones are used in the development of new materials with unique optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, thiochromones bearing a vinyl sulfone moiety can inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . Additionally, these compounds can increase reactive oxygen species levels and disrupt mitochondrial function, leading to cell death in parasites .

Comparison with Similar Compounds

Core Heteroatom Variations

- Sulfur vs. Oxygen: The substitution of oxygen with sulfur in the thiopyranone ring (e.g., this compound) enhances electron delocalization and alters redox properties compared to oxygen-based chromenones like 3-amino-7-methoxy-4H-chromen-4-one . Sulfur-containing derivatives often exhibit improved metabolic stability and binding affinity in enzyme inhibition assays .

Substituent Effects

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one increases lipophilicity and resistance to oxidative degradation, making it a candidate for anticancer drug development .

- Amino and Alkylamino Groups: While this compound has a simple amino group, the diethylamino substituent in 7-(diethylamino)-4-methyl-3-(thiophen-2-yl)-2H-chromen-2-one confers fluorescence properties, enabling applications in bioimaging .

Biological Activity

3-Amino-4H-thiochromen-4-one is a compound belonging to the thiochromen family, which has garnered attention due to its diverse biological activities, particularly against tropical diseases such as malaria, leishmaniasis, and trypanosomiasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to act as an allosteric modulator. This compound interacts with key enzymes involved in the metabolic pathways of parasites, particularly through inhibition of trypanothione reductase (TR), which is crucial for maintaining redox balance within the cells. The interaction occurs at specific amino acid residues in the enzyme's binding pocket, leading to disruption of essential metabolic processes and increased levels of reactive oxygen species (ROS) within the parasite cells .

Efficacy Against Tropical Diseases

Recent studies have synthesized derivatives of this compound and evaluated their efficacy against parasites responsible for major tropical diseases. The findings indicate that several derivatives exhibit potent antiprotozoal activity, with effective concentrations (EC50) below 10 μM . Notably, these compounds show a significant correlation with in-silico studies that predict their interactions with target proteins.

Table 1: Summary of Biological Activity Against Tropical Diseases

| Compound | Disease Target | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Malaria | <10 | Allosteric inhibition of TR |

| Derivative A | Leishmaniasis | <10 | Induction of oxidative stress |

| Derivative B | Trypanosomiasis | <10 | Inhibition of thiol redox metabolism |

Case Studies

- Leishmaniasis : In vitro studies demonstrated that derivatives of this compound exhibited high selectivity and low cytotoxicity against Leishmania amastigotes. The structural modifications enhanced their ability to evade enzymatic degradation by TcOYE, a peroxidase enzyme that could otherwise neutralize their effects .

- Malaria : Research involving Plasmodium falciparum indicated that these compounds disrupt the parasite's metabolic pathways effectively. The compounds were found to increase ROS levels significantly, leading to cell death in the parasite .

Comparative Analysis

The effectiveness of this compound derivatives can be compared with traditional antimalarial and antileishmanial drugs like amphotericin B and chloroquine. While these traditional drugs have established efficacy, the novel thiochromen derivatives offer a promising alternative due to their unique mechanisms and reduced side effects.

Table 2: Comparative Efficacy

| Drug/Compound | Disease Target | EC50 (μM) | Selectivity Index |

|---|---|---|---|

| Amphotericin B | Leishmaniasis | 0.5 | High |

| Chloroquine | Malaria | 0.1 | Moderate |

| This compound Derivative A | Leishmaniasis | <10 | Very High |

| This compound Derivative B | Malaria | <10 | Very High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Amino-4H-thiochromen-4-one, and what reaction conditions are critical for success?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thiochromenone core. A common approach includes condensation reactions between thiosalicylaldehyde derivatives and appropriate amine precursors under basic or acidic conditions. For example, hydroxylamine or its derivatives can introduce the amino group at the 3-position via nucleophilic substitution or cyclization . Key parameters include temperature control (60–100°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., NaOH or acetic acid). Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like methanol or ethyl acetate. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and structure solution uses direct methods in programs like SHELXS or SHELXD. Refinement is performed with SHELXL, which allows for precise modeling of hydrogen bonds, thermal parameters, and disorder resolution. The CIF file generated should be validated using checkCIF to ensure structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d6 or CDCl3 confirm proton environments and carbon frameworks. The amino group typically shows a broad singlet at δ 5.5–6.5 ppm .

- IR : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3400 cm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives with electron-withdrawing substituents?

- Methodological Answer : Substituents like nitro or cyano groups require careful tuning of reaction conditions:

- Use microwave-assisted synthesis to accelerate reactions and reduce side products (e.g., 80°C, 150 W, 20 minutes) .

- Employ directing groups (e.g., –OMe or –Cl) to enhance regioselectivity during electrophilic substitution .

- Monitor reaction progress via TLC or HPLC-MS to identify optimal termination points.

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents at the 2-, 6-, and 7-positions to isolate contributing factors. For example, fluorophenyl groups may enhance antimicrobial activity, while morpholine moieties improve solubility .

- Dose-Response Analysis : Use IC/EC assays to differentiate intrinsic activity from cytotoxicity.

- Target Validation : Combine molecular docking (e.g., AutoDock Vina) with enzyme inhibition assays (e.g., kinase profiling) to confirm mechanistic hypotheses .

Q. How can low crystallinity issues in this compound derivatives be mitigated during X-ray analysis?

- Methodological Answer :

- Crystallization Optimization : Use solvent mixtures (e.g., hexane/ethyl acetate) and gradient cooling (4°C to –20°C) to promote nucleation.

- Twinned Data Handling : In SHELXL, apply TWIN/BASF commands to model twin domains .

- Alternative Techniques : If crystals remain elusive, use powder XRD paired with Rietveld refinement or DFT-based structure prediction (e.g., Quantum ESPRESSO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps due to potential release of volatile amines or sulfur compounds.

- Emergency Procedures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) for specific antidotes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.